molecular formula C21H20ClN5O2S2 B2546398 N-(4-chlorophenyl)-2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide CAS No. 1358262-08-4

N-(4-chlorophenyl)-2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide

Cat. No. B2546398
CAS RN: 1358262-08-4
M. Wt: 473.99
InChI Key: BBIQZPQDEXEZJV-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H20ClN5O2S2 and its molecular weight is 473.99. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization for Antitumor Activity

A series of pyrazolo[3,4-d]pyrimidine derivatives, including compounds structurally related to the one , have been synthesized and evaluated for their antitumor activity against human breast adenocarcinoma cell line MCF7. This research highlights the compound's potential as an antitumor agent, indicating some derivatives show mild to moderate activity compared to doxorubicin, a reference antitumor drug (El-Morsy et al., 2017).

Antimicrobial and Anticancer Properties

Another study on novel pyrazole derivatives, including pyrazolo[4,3-d]-pyrimidine derivatives, demonstrated significant antimicrobial and anticancer activities. This work underscores the chemical's versatility in potentially treating various bacterial infections and combating cancer cells, showing higher anticancer activity than doxorubicin in some cases (Hafez et al., 2016).

Inhibition of Fatty Acid Synthesis

Research into chloroacetamide derivatives, to which the compound is closely related, has explored their use as herbicides, highlighting their ability to inhibit fatty acid synthesis in certain algae species. This suggests potential agricultural applications in controlling unwanted vegetation (Weisshaar & Böger, 1989).

Novel Synthesis and Biological Evaluation

Further investigations into pyrazolopyrimidine derivatives have identified them as candidates for anti-inflammatory and antioxidant activities. This indicates the compound's broad applicability in pharmaceutical development for treating inflammation and preventing oxidative stress-related damages (Shehab et al., 2018).

properties

IUPAC Name

N-(4-chlorophenyl)-2-[1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)pyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN5O2S2/c1-3-27-19-18(13(2)25-27)24-21(26(20(19)29)11-16-5-4-10-30-16)31-12-17(28)23-15-8-6-14(22)7-9-15/h4-10H,3,11-12H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBIQZPQDEXEZJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=CS3)SCC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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